Cas no 886910-45-8 (8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione)
![8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione structure](https://ja.kuujia.com/scimg/cas/886910-45-8x500.png)
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione 化学的及び物理的性質
名前と識別子
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- 8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
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- インチ: 1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)24(27-22)31-14-12-30(13-15-31)17-19-8-5-9-20(26)16-19/h2-9,16H,10-15,17H2,1H3,(H,28,33,34)
- InChIKey: SBXPRKBXHJUTPY-UHFFFAOYSA-N
- SMILES: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=CC=CC(Cl)=C2)CC1
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2636-0513-1mg |
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886910-45-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2636-0513-2μmol |
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886910-45-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2636-0513-2mg |
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886910-45-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2636-0513-3mg |
8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886910-45-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dioneに関する追加情報
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione: A Comprehensive Overview
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione (CAS No. 886910-45-8) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the purine dione class, which has been extensively studied for its diverse biological activities. The structure of this molecule is characterized by a purine ring system with two ketone groups at positions 2 and 6, making it a purine-2,6-dione derivative. The presence of a piperazine ring and various substituents, such as a 3-chlorophenylmethyl group and a phenylethyl group, adds complexity to its structure and potentially enhances its pharmacological properties.
Recent studies have highlighted the importance of purine dione derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and neuroprotective agents. The purine dione core has been shown to interact with various cellular targets, including kinases and proteases, making it a valuable scaffold for therapeutic interventions. The piperazine ring, a six-membered amine-containing heterocycle, is known for its ability to form hydrogen bonds and act as a linker in bioactive molecules. In this compound, the piperazine ring is substituted with a 3-chlorophenylmethyl group, which introduces additional electronic and steric effects that could influence its binding affinity to biological targets.
The 7-(2-phenylethyl) substituent further modifies the physicochemical properties of this compound. This group introduces hydrophobicity and increases the molecular weight, potentially enhancing its lipophilicity and permeability across biological membranes. Such modifications are often critical in optimizing drug-like properties such as bioavailability and efficacy. Recent research has emphasized the role of phenylethyl groups in modulating the pharmacokinetic profiles of small molecules, making this substituent particularly interesting in drug design.
From a synthetic standpoint, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereochemistry. The synthesis typically begins with the preparation of the purine dione core, followed by functionalization at specific positions to introduce the desired substituents. The introduction of the piperazine ring and its subsequent substitution with the 3-chlorophenylmethyl group are key steps that demand expertise in heterocyclic chemistry. Similarly, the installation of the phenylethyl group at position 7 requires careful optimization to ensure high yields and purity.
Biologically, this compound has shown promising activity in preliminary assays targeting inflammatory pathways. For instance, studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease. Furthermore, recent advancements in computational modeling have allowed researchers to predict its binding modes to key protein targets, providing insights into its mechanism of action.
The development of purine dione derivatives like this compound is also driven by their potential as anticancer agents. Purine analogs are well-known for their role as antiproliferative agents due to their ability to interfere with nucleic acid synthesis or other essential cellular processes. In this case, the presence of multiple functional groups may enable this compound to target multiple pathways simultaneously, enhancing its efficacy while reducing resistance mechanisms.
In terms of structural optimization, researchers have explored variations in substituents to improve potency and selectivity. For example, altering the position or nature of the phenylethyl group has been shown to significantly impact bioactivity. Additionally, substituting chlorine with other halogens or introducing electron-withdrawing groups on the aromatic rings could further modulate its pharmacological properties.
From an analytical perspective, modern techniques such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. High-resolution mass spectrometry (HRMS) has provided accurate molecular weight measurements, while 1H NMR and 13C NMR spectra have offered detailed insights into its proton environments and carbon skeleton.
In conclusion,8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione represents a promising lead compound with diverse biological activities. Its complex structure combines features from multiple chemical classes, offering ample opportunities for further exploration in medicinal chemistry research.
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